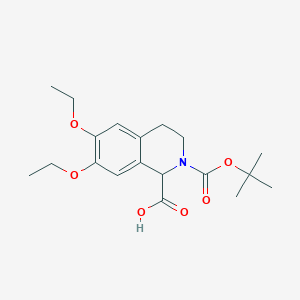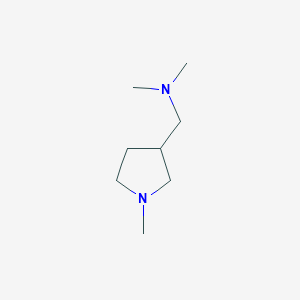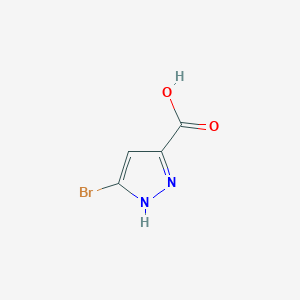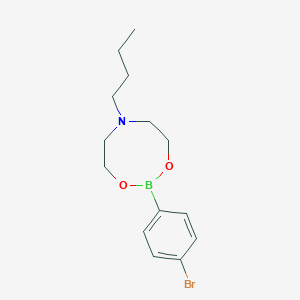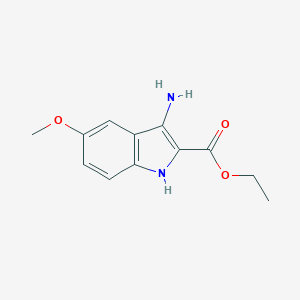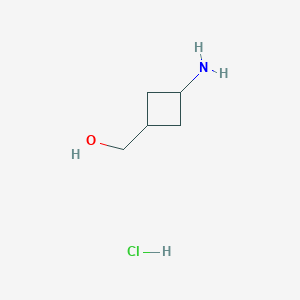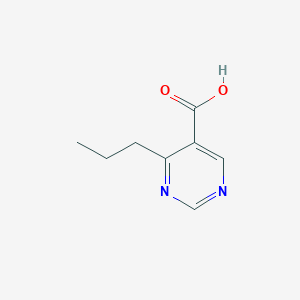
4-Propyl-5-pyrimidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including structures related to "4-Propyl-5-pyrimidinecarboxylic acid," involves various strategies, one of which is Suzuki cross-coupling reactions. This method allows the formation of heteroarylpyrimidines by reacting boronic acids with heteroaryl halides under palladium catalysis, presenting a versatile approach to synthesizing pyrimidine derivatives (Saygılı et al., 2004). Another method reported involves a three-component, one-pot synthesis, showcasing the utility of combining different reactants in a single step to create a library of substituted pyrimidines, highlighting the efficiency of modern synthetic routes in generating complex pyrimidine structures (Xie et al., 2007).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Pyrimidine derivatives, including those structurally related to 4-Propyl-5-pyrimidinecarboxylic acid, have been synthesized for various purposes, including the exploration of their covalent hydration properties and reactivities. For instance, studies have delved into the synthesis of monomethyl- and dimethylpyrimidine-5-carboxylic acids, revealing insights into regioselective hydration at different positions of the pyrimidine ring, which could have implications for the chemical behavior of 4-Propyl-5-pyrimidinecarboxylic acid (Kress, 1994).
Biological Activities and Applications
Several studies have highlighted the biological activities of pyrimidinecarboxylic acids, suggesting areas where 4-Propyl-5-pyrimidinecarboxylic acid could potentially be applied. For example, the hypolipidemic activity of certain 4-pyrimidinecarboxylic acids in mice has been observed, indicating potential therapeutic applications in lipid metabolism disorders (Hall et al., 1984). Additionally, the discovery of a novel cyclic amino acid, 1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid, from halophilic phototrophic bacteria suggests unique biological roles and applications in osmoregulation (Galinski et al., 1985).
Material Science and Crystal Engineering
In the field of material science and crystal engineering, pyrimidine derivatives have been utilized as building blocks for inorganic crystal structures. The preparation of ligands like 4- and 5-carboxylic acid pyrimidine and their coordination complexes illustrates the potential of pyrimidinecarboxylic acids in designing charge-neutral complex ions for crystal engineering applications (Aakeröy et al., 2006).
Optoelectronics and Nonlinear Optics
Pyrimidine derivatives have also been explored for their promising applications in nonlinear optics (NLO) and optoelectronics. Studies on thiopyrimidine derivatives have shown significant NLO properties, suggesting that structurally similar compounds like 4-Propyl-5-pyrimidinecarboxylic acid could be relevant for optoelectronic applications (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
4-propylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-7-6(8(11)12)4-9-5-10-7/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWDODSSYWUORQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=NC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyl-5-pyrimidinecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

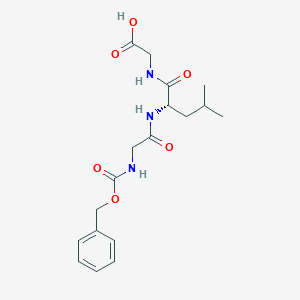
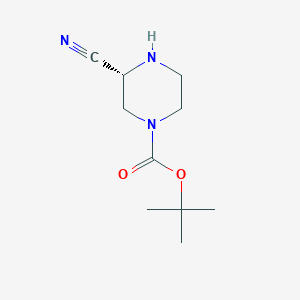
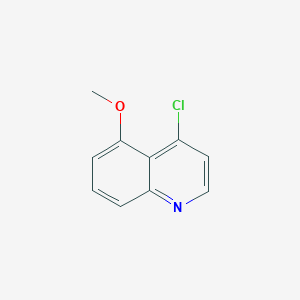
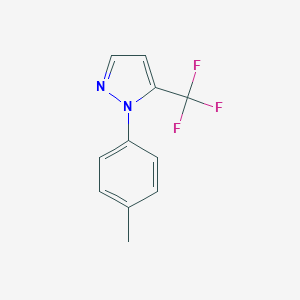
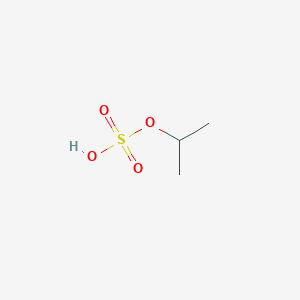
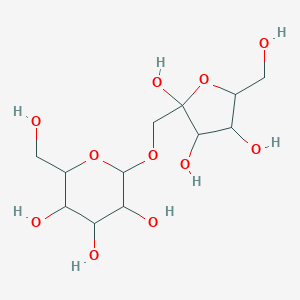
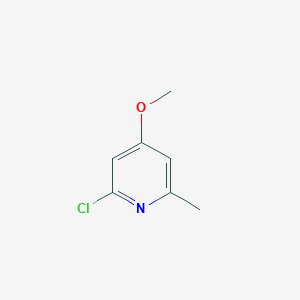
![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)
